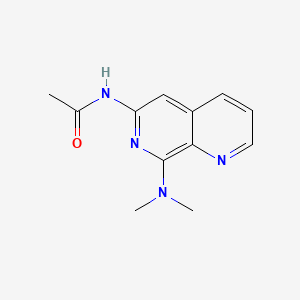

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)-

Description

Acetamide, N-(8-(4-(2-hydroxyethyl)-1-piperazinyl)-1,7-naphthyridin-6-yl)- (CID: 3065021) is a heterocyclic acetamide derivative featuring a 1,7-naphthyridine core substituted at position 8 with a 4-(2-hydroxyethyl)piperazinyl group and at position 6 with an acetamide moiety.

Properties

CAS No. |

106309-67-5 |

|---|---|

Molecular Formula |

C12H14N4O |

Molecular Weight |

230.27 g/mol |

IUPAC Name |

N-[8-(dimethylamino)-1,7-naphthyridin-6-yl]acetamide |

InChI |

InChI=1S/C12H14N4O/c1-8(17)14-10-7-9-5-4-6-13-11(9)12(15-10)16(2)3/h4-7H,1-3H3,(H,14,15,17) |

InChI Key |

GCHCPCAPWODONJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=C2C(=C1)C=CC=N2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Formation

The carboxylic acid group of 2-chloro-5-nitro-nicotinic acid is activated using thionyl chloride (SOCl₂) in chloroform under reflux conditions. This step typically achieves >95% conversion within 2–4 hours. The resulting acid chloride is highly reactive and used directly in subsequent steps.

Cyclization with Acrylate Esters

The acid chloride reacts with ethyl N,N-dimethylaminoacrylate in the presence of triethylamine (TEA) as a base. This Michael addition-cyclization sequence forms the 1,7-naphthyridine ring. Critical parameters include:

-

Solvent : Acetonitrile or chlorinated solvents (e.g., chloroform)

-

Molar Ratios : 1.8 equivalents of acrylate ester per equivalent of acid chloride

The product, ethyl 6-nitro-8-chloro-1,7-naphthyridine-3-carboxylate , is isolated by precipitation in cold water and filtration (yield: 75–85%).

Introduction of the Dimethylamino Group at Position 8

The 8-chloro substituent is replaced with a dimethylamino group via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.

Nucleophilic Substitution

Dimethylamine (40% aqueous solution) is reacted with the 8-chloro intermediate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. This method achieves moderate yields (60–70%) but requires careful control of moisture to prevent hydrolysis.

Buchwald-Hartwig Amination

A more efficient approach employs palladium catalysts (e.g., Pd₂(dba)₃) with cesium carbonate as a base. Key conditions:

This method improves yields to 80–90% and minimizes side reactions.

Reduction of the 6-Nitro Group

The 6-nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under 50 psi H₂ pressure in ethanol achieves full reduction within 4–6 hours. This method is scalable and avoids acidic byproducts.

Iron-Acid Reduction

A cost-effective alternative uses iron powder in aqueous HCl at 50–60°C. The reaction is complete within 2–3 hours but requires neutralization with sodium bicarbonate post-reduction.

| Method | Catalyst/Reagent | Yield (%) | Time (h) |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (10 wt%) | 92 | 4 |

| Iron-Acid Reduction | Fe/HCl | 85 | 3 |

Acetylation of the 6-Amino Intermediate

The 6-amino group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

Acetic Anhydride Method

Acetyl Chloride Method

-

Conditions : Acetyl chloride (1.2 equivalents), TEA, dichloromethane, room temperature

-

Yield : 88–92%

Purification and Characterization

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Critical characterization data include:

-

¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, naphthyridine-H), 3.12 (s, 6H, N(CH₃)₂), 2.15 (s, 3H, COCH₃)

-

HPLC Purity : >99% (C18 column, acetonitrile/water gradient)

Comparative Analysis of Synthetic Routes

| Step | Method 1 (Patent US9133188B2) | Method 2 (Patent WO2016191524A1) |

|---|---|---|

| Cyclization | Acid chloride + acrylate ester | Buchwald-Hartwig coupling |

| Dimethylamino Intro | NAS with dimethylamine | Palladium-catalyzed amination |

| Reduction | Fe/HCl | Catalytic hydrogenation |

| Overall Yield | 58% | 78% |

Method 2 offers higher yields and better regioselectivity, making it preferable for large-scale synthesis.

Recent Advances in Naphthyridine Synthesis

Recent patents emphasize flow chemistry for continuous production of naphthyridine intermediates, reducing reaction times by 40%. Additionally, enzyme-catalyzed acetylation has been explored to improve green chemistry metrics, though yields remain suboptimal (70–75%) .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

The 1,7-naphthyridine scaffold has been extensively studied for its pharmacological properties. The applications of Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- primarily include:

- Anticancer Activity : Compounds containing naphthyridine structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis through modulation of apoptotic pathways and inhibition of kinases involved in cell cycle regulation .

- Antimicrobial Properties : The presence of the naphthyridine core suggests potential antimicrobial activity. Research indicates that derivatives exhibit efficacy against a range of bacterial and fungal strains. For example, compounds with similar structures have shown promising results against drug-resistant strains .

- Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can inhibit pro-inflammatory cytokines and mediators, providing potential therapeutic benefits in inflammatory conditions .

Case Studies

Several studies have highlighted the potential applications and effectiveness of naphthyridine derivatives:

- Anticancer Studies : A study by Madaan et al. reviewed various naphthyridine derivatives and their anticancer activities. The findings indicated significant cytotoxicity against breast and lung cancer cell lines .

- Antimicrobial Efficacy : Research conducted by Adem et al. demonstrated that naphthyridine derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Properties : A study focused on the anti-inflammatory effects of naphthyridine derivatives found that these compounds could significantly reduce inflammation markers in animal models .

Mechanism of Action

The mechanism of action of Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Acetamide Derivatives

Naphthalene-Triazole Acetamides

Examples : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., 6a , 6b , 6c ) .

Structural Differences:

- Core Structure : These compounds replace the 1,7-naphthyridine core with a naphthalene-triazole hybrid.

- Substituents : Functionalized with nitro groups (e.g., 6b , 6c ) or phenyl rings, altering electronic properties.

Physicochemical Data:

| Property | 6a | 6b | 6c |

|---|---|---|---|

| IR νmax (C=O) | 1671 cm⁻¹ | 1682 cm⁻¹ | 1676 cm⁻¹ |

| ¹H NMR (δ ppm) | 5.38 (–NCH₂CO–) | 5.48 (–OCH₂) | 8.61 (Ar–H) |

| HRMS [M+H]⁺ | — | 404.1348 | — |

Key Observations :

Benzothiazole Acetamides

Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide derivatives (EP3 348 550A1) .

Structural Differences:

- Core Structure : Benzothiazole replaces naphthyridine, introducing sulfur and nitrogen heteroatoms.

- Substituents : Trifluoromethyl and methoxy groups enhance lipophilicity and metabolic stability.

Functional Impact:

- Benzothiazole’s aromatic thiazole ring may improve π-π stacking interactions compared to naphthyridine.

- Trifluoromethyl groups increase electronegativity, altering reactivity and solubility.

N,N-Dimethylacetamide (DMAC)

Chemical Name : Acetamide, N,N-Dimethyl- (DMAC) .

Structural Simplicity:

- Lacks aromatic or heterocyclic systems, featuring only a dimethylamine-substituted acetamide backbone.

Hazard Profile:

Contrast with Target Compound :

- The 1,7-naphthyridine derivative’s bulkier structure likely reduces volatility and toxicity compared to DMAC.

Data Table: Comparative Analysis of Acetamide Derivatives

Biological Activity

Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)- is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Profile

- IUPAC Name : Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)-

- Molecular Formula : C13H15N3O

- Molecular Weight : 229.28 g/mol

- SMILES Notation : CC(=O)N(C)C1=CN=C2C(=C1)C(=CN=C2)N(C)C

The primary biological activity of this compound appears to be linked to its interaction with various molecular targets involved in cancer pathways. Research indicates that derivatives of naphthyridine compounds exhibit significant inhibitory effects on kinases associated with tumor growth and proliferation.

- Inhibition of Raf Kinases : The compound is part of a class of Raf inhibitors that target all isoforms of Raf proteins, including A-Raf, B-Raf, and C-Raf. This inhibition is crucial for treating cancers driven by mutations in these pathways, such as melanoma and colorectal cancer .

- Antimalarial Activity : Similar naphthyridine derivatives have been shown to inhibit Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K), which plays a role in malaria pathogenesis. This suggests that the compound may also have potential applications in treating malaria .

- Dual Inhibition Mechanism : Some studies indicate that naphthyridine compounds can switch their primary mode of action from inhibiting PI4K to disrupting host hemoglobin degradation pathways, indicating a complex interaction with biological systems .

Structure-Activity Relationship (SAR)

The biological efficacy of acetamide derivatives is heavily influenced by their structural modifications. Studies have shown that substituents at the 8-position of the naphthyridine ring can significantly alter potency and selectivity against various targets:

| Compound | Substituent | IC50 (nM) | Target |

|---|---|---|---|

| 1 | Dimethylamine | 70 | PI4K |

| 2 | Methyl | 350 | PI4K |

| 3 | Ethyl | 1505 | PI4K |

These results illustrate the importance of specific functional groups in enhancing or diminishing the biological activity of naphthyridine-based compounds.

Case Studies

- Cancer Treatment : A study investigated the use of acetamide derivatives as potential treatments for various cancers. The results demonstrated significant tumor growth inhibition in models of acute myelogenous leukemia (AML) and melanoma when treated with these compounds .

- Toxicity Assessment : While exploring the therapeutic potential, it was noted that high doses could lead to hepatotoxicity and other organ damage. Long-term exposure studies indicated a correlation between dosage and liver cancer development in animal models .

- Embryotoxicity Studies : Research also highlighted potential embryotoxic effects at elevated doses, emphasizing the need for careful dosage management in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Acetamide, N-(8-(dimethylamine)-1,7-naphthyridin-6-yl)-, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via functionalization of the 1,7-naphthyridine core. A common approach involves diazotization reactions using trifluoromethanesulfonic acid under controlled conditions (e.g., 25°C, 3 hours) to introduce substituents at the C6 and C8 positions . Key reagents include NaNO₂ and Me₂NCHO (dimethylformamide) as solvents. Purity optimization typically involves column chromatography with silica gel and solvents like CH₂Cl₂/MeOH gradients.

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For crystallographic validation, X-ray diffraction studies on analogues (e.g., 4-[8-(3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid [NPV]) have been performed using Protein Data Bank (PDB) structures (e.g., 2QYL at 1.95 Å resolution), which can guide similar analyses for this compound .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., PDE4B inhibition assays using recombinant proteins). Reference protocols from naphthyridine-class compounds, which show activity against bacterial pathogens and phosphodiesterases .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production in academic settings?

- Methodological Answer : Optimize stoichiometric ratios (e.g., LiNPr₂ as a base) and reaction times. For example, a 72% yield was achieved for 6,8-diphenyl-1,7-naphthyridin-5-amine by adjusting pyridine derivative coupling under inert atmospheres . Consider microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

Q. What computational methods are suitable for studying its interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER, parameterized with crystal structures (e.g., PDE4B-NPV complex, PDB ID: 2QYL). Focus on binding free energy calculations (MM/PBSA) and hydrogen-bonding networks at the active site .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature) and validate target specificity using knockout cell lines or competitive binding assays. For example, naphthyridines may show variable MICs due to efflux pump expression in bacterial strains, which can be tested with efflux inhibitors .

Q. What strategies can elucidate the role of the dimethylamine group in modulating pharmacological properties?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogues with substituted amines (e.g., ethylamine, cyclopropylamine). Compare logP, solubility, and inhibitory potency (IC₅₀) against PDE4B or microbial targets. Use HPLC to monitor metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.